molecular formula C25H23INP B1586784 (N-Methyl-N-phenylamino)triphenylphosphonium Iodide CAS No. 34257-63-1

(N-Methyl-N-phenylamino)triphenylphosphonium Iodide

Cat. No. B1586784
CAS RN: 34257-63-1
M. Wt: 495.3 g/mol
InChI Key: SAYKZWPCENNSDR-UHFFFAOYSA-M
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Description

“(N-Methyl-N-phenylamino)triphenylphosphonium Iodide” is a chemical compound with the molecular formula C25H23INP . It appears as a white to yellow to orange powder or crystal .


Molecular Structure Analysis

The molecular weight of “(N-Methyl-N-phenylamino)triphenylphosphonium Iodide” is 495.34 .


Physical And Chemical Properties Analysis

“(N-Methyl-N-phenylamino)triphenylphosphonium Iodide” is a solid at 20°C . It should be stored under inert gas and it is sensitive to light and hygroscopic .

Scientific Research Applications

Organic Synthesis

(N-Methyl-N-phenylamino)triphenylphosphonium iodide, also known as the Murahashi reagent, has been studied in the context of organic synthesis. Contrary to earlier observations, it does not react with alcohols and primary or secondary amines under mild conditions to yield secondary or tertiary amines. However, successful reactions have been achieved at higher temperatures. An improved synthesis method using triphenylphosphine, carbon tetrachloride, and HNR3R4 to form the reactive intermediate in situ has been described (Frøyen & Skramstad, 1998).

Photovoltaic Applications

A study reported the synthesis and characterisation of tetra{4-[N,N-(4,4'-dimethoxydiphenylamino)]phenyl}ethene as an efficient and robust hole transport material for methyl ammonium lead iodide (MAPI) perovskite solar cells. The cells demonstrated light-to-energy conversion efficiencies as high as 11.0% without additional dopants, indicating the potential of (N-Methyl-N-phenylamino)triphenylphosphonium iodide derivatives in photovoltaic applications (Cabau et al., 2015).

Anticorrosion Properties

In another study, derivatives of diethyl (phenylamino) methyl) phosphonate were synthesized and investigated as corrosion inhibitors. These compounds showed effective performance in preventing corrosion in certain metal environments, highlighting the application of (N-Methyl-N-phenylamino)triphenylphosphonium iodide related compounds in the field of materials science (Moumeni et al., 2020).

Enhanced Mitochondrial Uptake and Therapy

A study focused on unique methyl-functionalized derivatives of triphenylphosphonium (TPP+), related to (N-Methyl-N-phenylamino)triphenylphosphonium iodide. These derivatives exhibited enhanced accumulation in cell mitochondria, showing potential for improved mitochondrial targeted therapies. This has significant implications in healthcare and pharmaceutical research, especially for photodynamic therapy (PDT) against cancer cells (Hu et al., 2017).

Safety And Hazards

This compound causes skin irritation and serious eye irritation . After handling, skin should be washed thoroughly. Protective gloves, eye protection, and face protection should be worn. If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

(N-methylanilino)-triphenylphosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYKZWPCENNSDR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23INP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385189
Record name (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N-Methyl-N-phenylamino)triphenylphosphonium Iodide

CAS RN

34257-63-1
Record name (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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